2-(3-Methylphenyl)azepane

Description

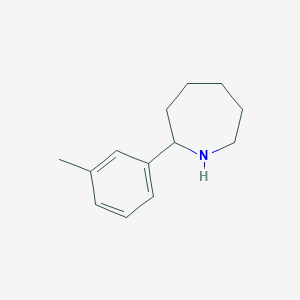

2-(3-Methylphenyl)azepane is a seven-membered saturated azepane ring derivative with a meta-methyl-substituted phenyl group. Azepanes, though less common than five- or six-membered nitrogen-containing heterocycles, exhibit unique conformational flexibility due to their ring size, enabling diverse interactions in chemical and biological systems .

Properties

IUPAC Name |

2-(3-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQUNODHZTUWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393898 | |

| Record name | 2-(3-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-36-0 | |

| Record name | 2-(3-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenyl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylamine with a suitable seven-membered ring precursor under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced forms of the compound.

Substitution: Substituted derivatives on the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azepane derivatives, including 2-(3-Methylphenyl)azepane. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities. For instance, a series of azepane derivatives were synthesized and tested for their antimicrobial efficacy, with many showing promising results against various pathogens .

Protein Kinase Inhibition

This compound and its derivatives have been evaluated for their ability to inhibit protein kinases, such as Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). These kinases are crucial in various cellular processes, including metabolism and cell survival. Inhibitors of these proteins can have therapeutic implications in cancer treatment and other diseases .

Antidepressant Development

The compound has been explored for its potential role in developing antidepressants. Research indicates that modifications to the azepane structure can lead to compounds with enhanced efficacy as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression .

Analgesic Effects

There is ongoing research into the analgesic properties of azepane derivatives. The structural similarities with known analgesics suggest that this compound may also exhibit pain-relieving effects, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Activity

In a study published in 2021, a series of novel azepine compounds were synthesized, including derivatives of this compound. The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests. Results showed that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 4 | Effective against Staphylococcus aureus |

| Compound B | 8 | Effective against Escherichia coli |

Case Study 2: Protein Kinase Inhibition

Another study focused on synthesizing azepane derivatives aimed at inhibiting PKB-alpha. The lead compound derived from this compound demonstrated an IC50 value of 5 nM, indicating potent inhibition. This finding supports the potential use of such compounds in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)azepane depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological or chemical environment.

Comparison with Similar Compounds

Electronic and Steric Effects

- Methoxy vs. Methyl: The methoxy group in 2-(3-Methoxyphenyl)azepane introduces polarity, improving solubility in polar solvents (e.g., methanol or water) compared to the methyl analog. However, the electron-donating methoxy group may reduce electrophilic reactivity in substitution reactions .

- Fluorine’s small size minimizes steric hindrance, preserving conformational flexibility .

- Thiophene Incorporation : The thiophene ring in 2-(5-Methylthiophen-2-yl)azepane introduces sulfur, which can modulate metabolic pathways (e.g., reducing oxidative degradation) and improve pharmacokinetics .

Biological Activity

Overview

2-(3-Methylphenyl)azepane is an organic compound characterized by a seven-membered nitrogen-containing ring structure. Its molecular formula is . This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity involves examining its interactions with various molecular targets, mechanisms of action, and therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula :

- InChI Key : NJQUNODHZTUWRZ-UHFFFAOYSA-N

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting biochemical processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Substituent Effects : The presence of the 3-methylphenyl group can alter the compound's lipophilicity and steric properties, impacting its biological interactions.

Biological Activity Data

Research has highlighted several potential biological activities associated with this compound:

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of various azepane derivatives, including this compound, demonstrated that it can induce apoptosis in specific cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cell proliferation .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that treatment with the compound reduced markers of oxidative damage and improved cell survival rates compared to untreated controls .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from 3-methylphenylamine and appropriate precursors under acidic or basic conditions. This compound is being explored not only for its biological activity but also as a building block in organic synthesis for developing new pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.